2-(4-Iodo-1H-pyrazol-1-yl)ethanol

Vue d'ensemble

Description

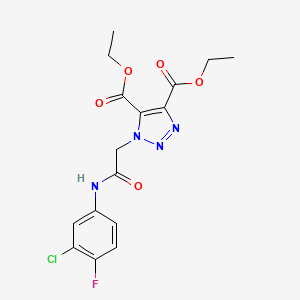

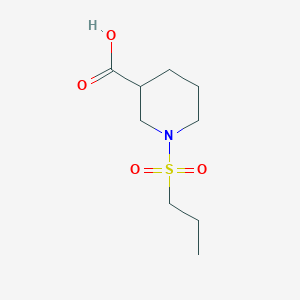

“2-(4-Iodo-1H-pyrazol-1-yl)ethanol” is a chemical compound with the molecular formula C5H7IN2O . It is used for research and development purposes .

Synthesis Analysis

The synthesis of pyrazole compounds, such as “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains an iodine atom attached to the pyrazole ring .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 238.03 . It has a boiling point of 324.8±22.0 °C at 760 mmHg . The compound is a solid at room temperature .Applications De Recherche Scientifique

Synthesis and Derivatives

Polysubstituted Pyrazoles and Isoxazoles Synthesis : A general approach to synthesize 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols involves the reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine. This method also allows for further transformation of 2-(pyrazolyl)ethanols into bioactive compounds and pyrazole-substituted derivatives of antitumor alkaloid crispine A (Chagarovskiy et al., 2016).

N-Substituted 2-(pyrazol-4-yl)ethanols Preparation : Efficient preparation methods for N-substituted 2-(pyrazol-4-yl)ethanols have been developed, involving recyclization reactions and oxidation processes to produce various pyrazole derivatives (Ivonin et al., 2020).

Coordination Chemistry and Catalysis

Coordination Behavior with Metals : Research on 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol and similar compounds reveals their ability to form complexes with various metals like Pd(II), Zn(II), and Cu(II), exhibiting different geometries and nuclearities in their structures. These complexes are characterized using analytical and spectroscopic methods (Muñoz et al., 2011).

Ethylene Oligomerization Catalysts : Pyrazolyl iron, cobalt, nickel, and palladium complexes, including derivatives of 2-(3,5-dimethyl-pyrazol-1-yl)-ethanol, have been synthesized and evaluated as catalysts for ethylene oligomerization. These complexes show different activities and product distributions, indicating the influence of ligand structure on catalytic performance (Ainooson et al., 2011).

Biological Applications and Nanotechnology

Antimicrobial Agents Synthesis : Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, including pyrazole derivatives, have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit varying degrees of effectiveness against different microbial strains, highlighting their potential as antimicrobial agents (Ansari & Khan, 2017).

Water-Soluble Nanoparticle Preparation : The development of water-soluble pyrazole-based nanoparticles, such as dendrimer encapsulation of insoluble bioactive pyrazole derivatives, demonstrates an innovative approach to increasing the solubility and potential clinical application of these compounds (Alfei et al., 2021).

Safety and Hazards

Orientations Futures

The future directions for “2-(4-Iodo-1H-pyrazol-1-yl)ethanol” and similar compounds lie in their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their use as scaffolds in the synthesis of bioactive chemicals suggests potential for the development of new therapeutic agents .

Propriétés

IUPAC Name |

2-(4-iodopyrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTYRYUORKTCJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2557575.png)

![methyl 2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2557576.png)

![diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/no-structure.png)

![2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2557590.png)